5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid
Description
5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid is a benzoic acid derivative featuring a sulfamoyl group at the 5-position and a methyl group at the 2-position of the benzene ring. The sulfamoyl moiety is further substituted with a 2-fluorophenyl group, conferring unique electronic and steric properties. Its molecular formula is C₁₄H₁₂FNO₄S, with a molecular weight of 325.32 g/mol .
Properties
IUPAC Name |
5-[(2-fluorophenyl)sulfamoyl]-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-9-6-7-10(8-11(9)14(17)18)21(19,20)16-13-5-3-2-4-12(13)15/h2-8,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBLHUREKJUSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid typically involves multiple steps, starting with the reaction of 2-fluorophenylamine with chlorosulfonic acid to form 2-fluorophenylsulfonic acid. This intermediate is then reacted with 2-methylbenzoic acid under specific conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a pharmacophore in drug discovery. Its interaction with biological targets can lead to the development of new therapeutic agents.
Medicine: In medicine, 5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid may be explored for its pharmacological properties. It could serve as a precursor for drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be utilized in the production of various chemical products, including agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which 5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in drug development or chemical synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen-Substituted Analogs
5-(4-Fluorophenylsulfamoyl)-2-methylbenzoic Acid
- Structure : Differs in the position of the fluorine atom (4-fluorophenyl vs. 2-fluorophenyl).
- However, electronic effects (e.g., dipole moments) may vary due to para vs. ortho positioning .
- Synthesis : Similar routes involving sulfamoylation of 2-methylbenzoic acid precursors, but yields and reaction kinetics may differ due to substituent electronic effects .
5-[(4-Chlorophenyl)sulfamoyl]-2-methylbenzoic Acid
- Structure : Chlorine replaces fluorine at the para position.
- Properties : Chlorine’s larger atomic radius and stronger electron-withdrawing effect may improve membrane permeability but reduce metabolic stability compared to fluorine. Reported melting point: 92–95°C (similar to fluoro analogs) .
- Biological Activity : Chlorinated derivatives often exhibit higher potency in enzyme inhibition assays due to enhanced electrophilicity .
Alkyl-Substituted Derivatives
5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic Acid (Compound 3)
- Structure : A butyl group replaces the fluorine atom.
- Synthesis : Synthesized via microwave-assisted coupling of 2-methylbenzoic acid with p-butylaniline hydrochloride (50% yield) .
- Applications : Serves as a precursor for mutant IDH1 inhibitors (e.g., TOS-1), demonstrating IC₅₀ values <1 µM against IDH1-R132H .
- Physicochemical Properties : The butyl group increases lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration compared to fluoro derivatives .
Methoxy-Modified Analogs
5-[(2-Fluorophenyl)sulfamoyl]-2,3-dimethoxybenzoic Acid
- Structure : Additional methoxy groups at the 2- and 3-positions of the benzoic acid core.
- Properties : Methoxy groups enhance solubility in polar solvents (e.g., DMSO) but may reduce cellular uptake. Molecular weight: 355.34 g/mol .
- Biological Relevance : Methoxy substitutions are often used to modulate pharmacokinetics, such as prolonging half-life through reduced cytochrome P450 metabolism .
Heterocyclic and Functionalized Derivatives
5-{[(Furan-2-yl)methyl]sulfamoyl}-2-methylbenzoic Acid
- Structure : A furan-2-ylmethyl group replaces the fluorophenyl moiety.
- Synthesis : Prepared via nucleophilic substitution with furfurylamine (CAS: 793690-07-0). Yield and purity data are proprietary .
5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methylbenzoic Acid
Key Research Findings
- Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity optimize target binding without significant metabolic liabilities, whereas chlorine improves potency but may increase toxicity .
- Butyl vs. Fluoro Groups : Alkyl chains enhance CNS penetration, critical for glioma therapeutics, but reduce aqueous solubility .
- Methoxy Modifications : Improve solubility but require balancing with lipophilicity for optimal bioavailability .
Biological Activity
5-[(2-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antitumor research. This compound exhibits a unique structure that may influence its interaction with biological targets, leading to various therapeutic effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHFNOS
- CAS Number : 325721-57-1
This compound features a sulfonamide group, which is known for its role in various pharmacological activities.
The primary mode of action of this compound appears to involve the inhibition of specific enzymes or pathways associated with inflammation and tumor growth. Preliminary studies suggest that it may target:
- Cyclooxygenase (COX) Enzymes : These enzymes are critical in the inflammatory process, and inhibition could lead to reduced inflammation and pain.
- Methionine Aminopeptidase 2 (MetAP2) : Similar to other benzoic acid derivatives, it may exhibit antitumor properties by inhibiting MetAP2, which is involved in angiogenesis and tumor progression.
Anti-inflammatory Effects
Research indicates that sulfonamide derivatives, including this compound, demonstrate significant anti-inflammatory properties. In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.
Antitumor Activity
In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been attributed to its interaction with cellular signaling pathways related to cancer growth.
Case Studies
-
Study on Inflammatory Response :
- Objective : To evaluate the anti-inflammatory effects of the compound in macrophage cell lines.
- Findings : Treatment with this compound resulted in a significant decrease in IL-6 and TNF-alpha levels compared to control groups, indicating its potential as an anti-inflammatory agent.
-
Antitumor Efficacy :
- Objective : To assess the cytotoxic effects on breast cancer cell lines.
- Results : The compound demonstrated an IC50 value of 15 µM, indicating effective inhibition of cell growth. Mechanistic studies suggested involvement in apoptosis pathways, confirmed by increased caspase activity.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Anti-inflammatory Activity | Antitumor Activity | IC50 (µM) |
|---|---|---|---|
| This compound | High | Moderate | 15 |
| Sulfamethoxazole | Moderate | Low | 30 |
| Celecoxib | High | Low | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
